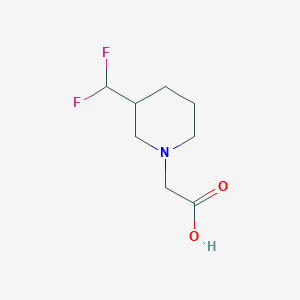

2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid

Overview

Description

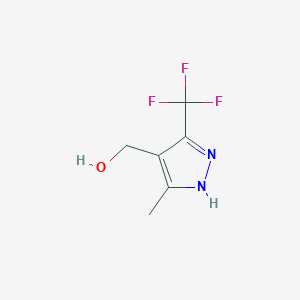

2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid (DFMPA) is an organic compound with a molecular formula of C7H11F2NO2. It is a white, crystalline solid that is soluble in water, ethanol, and methanol. DFMPA has a wide range of applications in the scientific research field, including synthesis, drug development, and biochemistry.

Scientific Research Applications

Pharmacokinetics and Metabolism

The study of pharmacokinetics and metabolism is crucial in understanding how substances are absorbed, distributed, metabolized, and excreted in organisms. For compounds similar to 2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid, research has been conducted to examine their disposition and metabolic pathways. For instance, a dipeptidyl peptidase IV inhibitor related to this compound was examined in rats, dogs, and humans, revealing insights into its absorption, plasma concentration, and major metabolic routes, including hydroxylation and amide hydrolysis (Sharma et al., 2012).

Anticonvulsant Properties

The anticonvulsant properties of compounds related to this compound have been explored, showing potential therapeutic benefits. Research involving new acetamide derivatives of phthalimide, which shares structural similarities, has demonstrated effectiveness in seizure models, suggesting the potential of similar compounds in treating epilepsy and related disorders (Kamiński et al., 2011).

Neuroinflammation Imaging

The development of radioligands for PET imaging of neuroinflammation targets, such as colony-stimulating factor 1 receptor (CSF1R), is another application area. Compounds structurally related to this compound have been synthesized and evaluated for their binding affinity and specificity, providing tools for studying neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).

Anti-Tuberculosis Activity

The design and synthesis of novel compounds for combating infectious diseases such as tuberculosis have also been explored. Fluoroquinolone derivatives, with structural features similar to this compound, have shown promising in vivo activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in developing new anti-tuberculosis medications (Shindikar & Viswanathan, 2005).

Mechanism of Action

Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Targets of Action

These can include enzymes, receptors, and ion channels, among others .

Mode of Action

The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some may act as inhibitors, blocking the activity of their targets, while others may act as agonists, enhancing the activity of their targets .

Biochemical Pathways

The biochemical pathways affected by piperidine derivatives can also vary widely. They may be involved in a variety of biological processes, including signal transduction, metabolic pathways, and cell cycle regulation .

Pharmacokinetics

The pharmacokinetics of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can be influenced by a variety of factors. These can include the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

Result of Action

The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, alterations in enzyme activity, and effects on cell growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of piperidine derivatives. These can include factors such as pH, temperature, and the presence of other substances .

Biochemical Analysis

Biochemical Properties

2-(3-(Difluoromethyl)piperidin-1-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with several key enzymes, including acetylcholinesterase and monoamine oxidase . These interactions are primarily inhibitory, where this compound binds to the active sites of these enzymes, preventing their normal function. Additionally, this compound has been observed to interact with G-protein coupled receptors, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound has been shown to modulate neurotransmitter release by inhibiting acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft . This modulation affects cell signaling pathways, particularly those involved in cognitive functions and memory. In non-neuronal cells, this compound influences gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity. By binding to the active sites of enzymes such as acetylcholinesterase and monoamine oxidase, this compound prevents the breakdown of neurotransmitters, leading to prolonged signaling . Additionally, this compound can modulate gene expression by binding to DNA or interacting with transcription factors, thereby influencing the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as upregulation of compensatory pathways to counteract its inhibitory effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as improved cognitive function and reduced anxiety . At higher doses, toxic effects have been observed, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the over-inhibition of critical enzymes and the disruption of normal cellular processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and altering metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through several mechanisms. It can cross cell membranes via passive diffusion and is also transported by specific membrane transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is predominantly localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be transported into the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors . Post-translational modifications, such as phosphorylation, can also affect its localization and activity within the cell.

properties

IUPAC Name |

2-[3-(difluoromethyl)piperidin-1-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2/c9-8(10)6-2-1-3-11(4-6)5-7(12)13/h6,8H,1-5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNMUBVOLQFARE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC(=O)O)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.